

physicochemical properties of 2,4-Dichlorobenzene-1,3-diol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,4-Dichlorobenzene-1,3-diol

Cat. No.: B097733

[Get Quote](#)

An In-depth Technical Guide to the Physicochemical Properties of **2,4-Dichlorobenzene-1,3-diol**

Introduction

2,4-Dichlorobenzene-1,3-diol, also known as 2,4-dichlororesorcinol, is a dichlorinated phenolic compound with significant potential as a versatile intermediate in synthetic chemistry. Its utility in the development of novel pharmaceuticals, dyes, and agricultural chemicals stems from the unique reactivity conferred by its pattern of substitution: two electron-withdrawing chlorine atoms and two activating hydroxyl groups on a benzene ring.^[1] Understanding the fundamental physicochemical properties of this molecule is a critical prerequisite for its effective application in research and development, enabling optimization of reaction conditions, purification protocols, and formulation strategies.

This technical guide provides a comprehensive analysis of the known and predicted physicochemical properties of **2,4-Dichlorobenzene-1,3-diol**. In acknowledgment of the limited publicly available experimental data for this specific compound, this document integrates theoretical predictions grounded in chemical principles with detailed, field-proven experimental protocols. This approach is designed to empower researchers and drug development professionals with both the foundational knowledge and the practical tools necessary to confidently work with this compound.

Molecular Identity and Structure

The precise identification and structural representation of a molecule are the bedrock of all subsequent chemical investigation. **2,4-Dichlorobenzene-1,3-diol** is a substituted aromatic diol, or resorcinol, with the chemical formula C₆H₄Cl₂O₂.

Identifier	Value	Source
IUPAC Name	2,4-dichloro-1,3-benzenediol	
Synonyms	2,4-Dichlororesorcinol	[1] [2]
CAS Number	16606-61-4	[1] [2]
Molecular Formula	C ₆ H ₄ Cl ₂ O ₂	[1]
Molecular Weight	179.00 g/mol	[3]
InChI Key	FZIBSPRUZZLSGL- UHFFFAOYSA-N	[1]
Canonical SMILES	C1=CC(=C(C(=C1O)Cl)O)Cl	[3]

Core Physicochemical Properties

The physical state, melting point, and boiling point are fundamental parameters that dictate handling, purification, and reaction setup.

Property	Value / Description	Source
Physical Form	White to off-white or tan powder/crystals.	[1]
Melting Point	Experimental data not readily available in cited literature.	
Boiling Point	Experimental data not readily available in cited literature.	

Expert Insight: The absence of readily available melting and boiling point data is common for specialized chemical intermediates. As a solid crystalline substance, it is expected to have a relatively high melting point, likely exceeding 100°C, due to intermolecular hydrogen bonding

between the hydroxyl groups and dipole-dipole interactions from the C-Cl bonds. Sublimation under vacuum may be a viable purification method. For context, the related compound 2,4-dichlorophenol has a melting point of 45°C and a boiling point of 210°C.[4] The additional hydroxyl group in **2,4-Dichlorobenzene-1,3-diol** would significantly increase these values due to enhanced hydrogen bonding capabilities.

Solubility Profile

Solubility is a critical determinant for solvent selection in synthesis, purification (crystallization), and formulation. While quantitative data is sparse, a robust qualitative assessment can be made based on the molecular structure. The molecule possesses both lipophilic (dichlorophenyl ring) and hydrophilic (two hydroxyl groups) characteristics.

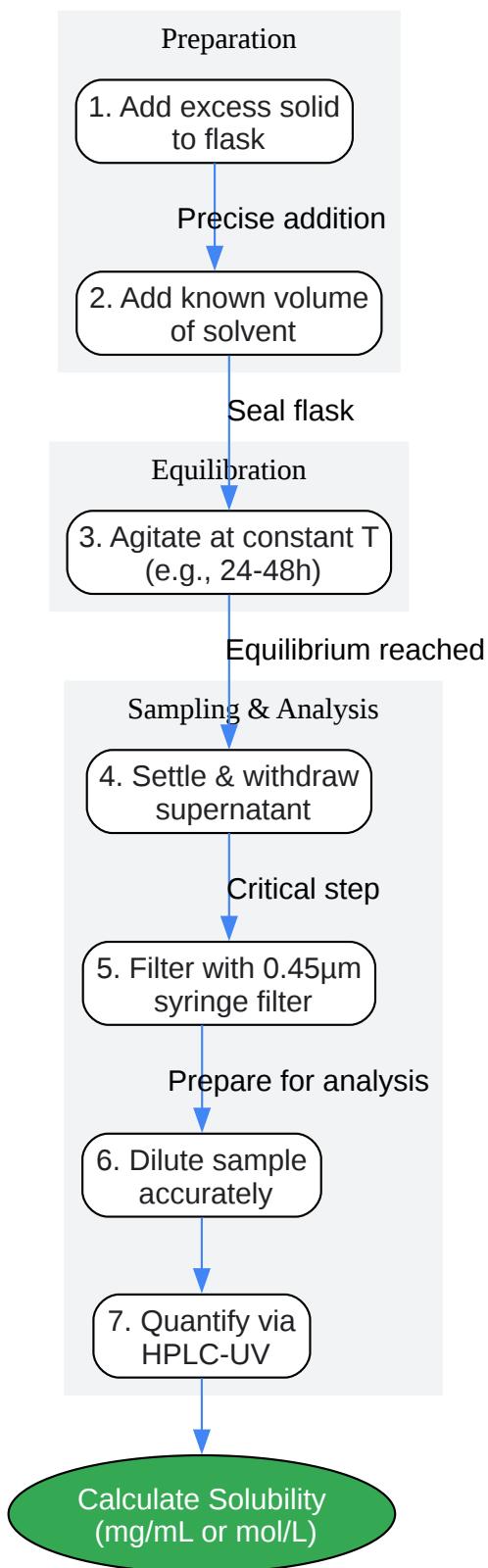
Theoretical Assessment:

- Water: Expected to have low to limited solubility. While the two hydroxyl groups can participate in hydrogen bonding with water, the overall lipophilicity imparted by the chlorinated benzene ring is significant.[1]
- Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): Expected to be soluble. These solvents can accept hydrogen bonds from the hydroxyl groups and effectively solvate the aromatic ring.
- Polar Protic Solvents (e.g., Methanol, Ethanol): Expected to be soluble, as these solvents can both donate and accept hydrogen bonds.
- Non-Polar Solvents (e.g., Toluene, Hexane): Expected to have poor solubility. The strong intermolecular hydrogen bonding between the diol molecules will likely dominate over weaker van der Waals interactions with non-polar solvents.
- Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Expected to have moderate solubility.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

This protocol describes a reliable, standardized method for quantitatively determining the equilibrium solubility of a compound.[\[5\]](#)

Principle: An excess amount of the solid compound is agitated in a solvent of interest at a constant temperature until equilibrium is reached. The concentration of the solute in the supernatant is then measured, representing the solubility.


Materials:

- **2,4-Dichlorobenzene-1,3-diol**
- Solvent of interest (e.g., water, ethanol, ethyl acetate)
- Scintillation vials or screw-cap flasks
- Orbital shaker with temperature control
- Syringe filters (0.45 µm, PTFE or other solvent-compatible material)
- Validated analytical method (e.g., HPLC-UV, GC-MS)
- Volumetric flasks and pipettes

Procedure:

- Preparation: Add an excess amount of solid **2,4-Dichlorobenzene-1,3-diol** to a flask. The presence of undissolved solid at the end of the experiment is essential to ensure saturation has been achieved.[\[5\]](#)
- Solvent Addition: Add a precise, known volume of the pre-equilibrated solvent to the flask.
- Equilibration: Seal the flask and place it in an orbital shaker set to a constant temperature (e.g., 25°C). Agitate for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary time-course study is recommended to determine the minimum time to equilibrium.
- Phase Separation: Allow the flask to stand undisturbed at the same temperature to let the excess solid settle.

- Sampling: Carefully withdraw an aliquot of the supernatant. Immediately filter the aliquot using a syringe filter to remove all undissolved particles. This step is critical to prevent artificially high results.
- Dilution: Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear dynamic range of the chosen analytical method.
- Quantification: Analyze the diluted sample using a validated HPLC-UV or other appropriate method to determine the precise concentration.
- Calculation: Calculate the solubility (S) using the formula: $S = (\text{Concentration_measured}) \times (\text{Dilution_factor})$

[Click to download full resolution via product page](#)

Caption: Workflow for Shake-Flask Solubility Determination.

Acidity and pKa

The pKa value is a measure of the acidity of the hydroxyl protons. For a diol like this, two pKa values (pK_{a1} and pK_{a2}) exist.

Theoretical Assessment: The pKa of phenol is approximately 9.95. The presence of two chlorine atoms, which are strongly electron-withdrawing via induction, will significantly stabilize the corresponding phenoxide conjugate base. This stabilization increases the acidity of the phenolic protons, resulting in a lower pKa value compared to phenol or unsubstituted resorcinol. It is reasonable to predict the pK_{a1} will be in the range of 7-8. The second deprotonation (pK_{a2}) will occur at a higher pH.

Causality: The inductive effect of the chlorine atoms withdraws electron density from the aromatic ring, which in turn delocalizes the negative charge of the phenoxide ion more effectively after a proton is lost. This enhanced stabilization of the conjugate base is the direct cause of the increased acidity. Computational chemistry offers a powerful, modern approach for accurately predicting the pKa of substituted phenols without requiring experimental synthesis and titration.^{[6][7][8]}

Experimental Protocol for pKa Determination (Potentiometric Titration)

Principle: A solution of the acidic compound is titrated with a strong base of known concentration. The pH is monitored throughout the titration, and the pKa is determined as the pH at the half-equivalence point.

Materials:

- **2,4-Dichlorobenzene-1,3-diol**
- Standardized strong base (e.g., 0.1 M NaOH, carbonate-free)
- Co-solvent if needed for solubility (e.g., Methanol/Water mixture)
- Calibrated pH meter and electrode
- Burette

- Stir plate and stir bar

Procedure:

- Preparation: Accurately weigh a sample of **2,4-Dichlorobenzene-1,3-diol** and dissolve it in a known volume of solvent (e.g., 50% methanol in water).
- Setup: Place the solution in a beaker with a stir bar and immerse the calibrated pH electrode.
- Titration: Begin stirring and record the initial pH. Add the titrant (NaOH) in small, precise increments from the burette.
- Data Collection: After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added. Collect more data points near the equivalence points.
- Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis). The equivalence point is the point of maximum slope (inflection point). The pK_{a1} is the pH value at exactly half the volume of the first equivalence point.

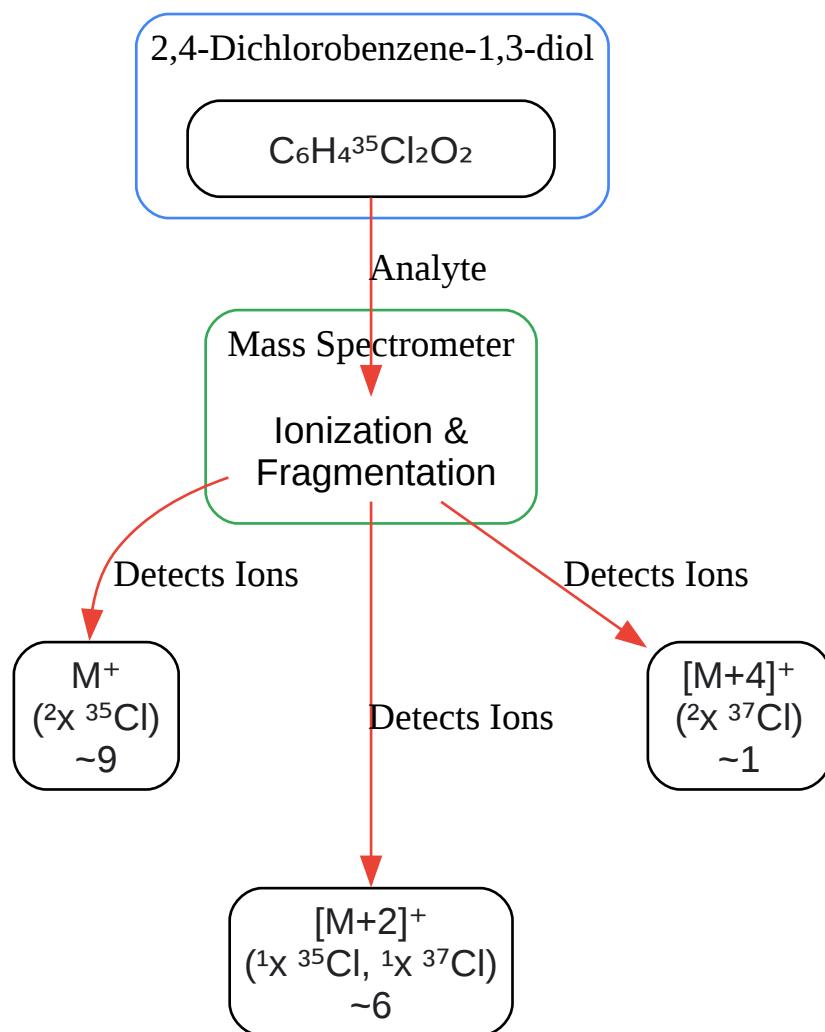
Spectroscopic Profile

Spectroscopic analysis is essential for structural confirmation and purity assessment. While experimental spectra are not available in the cited literature, a detailed prediction of the key features can be made.

5.1 ^1H NMR (Proton Nuclear Magnetic Resonance)

- Aromatic Region: The molecule has two non-equivalent aromatic protons. One proton is between two chlorine atoms, and the other is between two hydroxyl groups. We expect two signals, each appearing as a doublet due to coupling with the other. The chemical shifts will be in the typical aromatic region (~6.5-7.5 ppm), influenced by the electronic effects of the substituents.
- Hydroxyl Protons: The two -OH protons will likely appear as two broad singlets. Their chemical shift can vary significantly depending on the solvent, concentration, and temperature.

5.2 ^{13}C NMR (Carbon-13 Nuclear Magnetic Resonance)


- **Aromatic Region:** The molecule has 6 unique carbon atoms in the aromatic ring. Therefore, six distinct signals are expected in the aromatic region (~110-160 ppm). The carbons bonded to the hydroxyl groups (C-O) will be the most downfield, while those bonded to chlorine (C-Cl) will also be significantly shifted.

5.3 FT-IR (Fourier-Transform Infrared Spectroscopy)

- **O-H Stretch:** A strong, broad absorption band is expected in the region of 3200-3600 cm^{-1} corresponding to the hydrogen-bonded hydroxyl groups.
- **C=C Aromatic Stretch:** Multiple sharp peaks are expected in the 1450-1600 cm^{-1} region.
- **C-O Stretch:** A strong band is expected around 1200-1300 cm^{-1} for the aryl C-O bond.
- **C-Cl Stretch:** Absorptions in the 1000-1100 cm^{-1} region are characteristic of C-Cl bonds on an aromatic ring.

5.4 Mass Spectrometry (MS)

- **Molecular Ion (M^+):** The key feature will be the isotopic pattern of the molecular ion peak due to the presence of two chlorine atoms. Chlorine has two main isotopes: ^{35}Cl (~75.8%) and ^{37}Cl (~24.2%).
- **Isotopic Pattern:** This will result in three main peaks for the molecular ion cluster:
 - M^+ : (containing two ^{35}Cl atoms)
 - $[\text{M}+2]^+$: (containing one ^{35}Cl and one ^{37}Cl)
 - $[\text{M}+4]^+$: (containing two ^{37}Cl atoms)
- The expected intensity ratio of these peaks will be approximately 9:6:1, which is a definitive signature for a dichlorinated compound.

[Click to download full resolution via product page](#)

Caption: Predicted Mass Spec Isotope Pattern Logic.

Safety, Handling, and Storage

Proper handling of any chemical reagent is paramount for laboratory safety.

GHS Hazard Information:

- Pictograms: GHS07 (Exclamation Mark)
- Signal Word: Warning
- Hazard Statements:

- H302: Harmful if swallowed.
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

Recommended Precautions:

- Personal Protective Equipment (PPE): Wear safety glasses or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).
- Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[\[9\]](#)
- Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
[\[9\]](#) Avoid generating dust.
- First Aid:
 - Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.
 - Skin: Remove contaminated clothing and wash the affected area with soap and water.
 - Ingestion: If swallowed, rinse mouth and seek immediate medical attention.
 - Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

Storage:

- Store in a tightly sealed container in a cool, dry, and well-ventilated place.[\[9\]](#)
- Recommended storage temperature is 2-8°C.

Applications in Research and Development

2,4-Dichlorobenzene-1,3-diol serves as a valuable building block in organic synthesis. The hydroxyl groups can be functionalized through etherification or esterification, while the aromatic ring, activated by the hydroxyls, can undergo further electrophilic substitution. The chlorine atoms can also be displaced or involved in cross-coupling reactions under specific conditions.

- **Pharmaceutical Intermediates:** Its structure is a potential scaffold for the synthesis of biologically active molecules. The specific arrangement of chloro- and hydroxyl- groups can be exploited to achieve desired binding interactions with biological targets.[10]
- **Degradation Studies:** It is a known degradation product of the common herbicide 2,4-dichlorophenoxyacetic acid (2,4-D), making it an important analytical standard in environmental science and toxicology to monitor the breakdown of such pollutants.[10]
- **Material Science:** Dihydroxy aromatic compounds are frequently used as monomers in the synthesis of high-performance polymers like polyethers and polyesters.

Conclusion

2,4-Dichlorobenzene-1,3-diol is a chemical intermediate whose full potential is defined by its physicochemical properties. While comprehensive experimental data is not yet prevalent in the literature, this guide has established a robust framework based on theoretical principles and chemical analogy. The provided protocols for determining key parameters such as solubility and pKa offer a clear pathway for researchers to generate the precise data required for their specific applications. The predicted spectroscopic signatures, particularly the definitive 9:6:1 isotope pattern in mass spectrometry, provide a reliable means of identification and characterization. By combining this theoretical understanding with rigorous experimental validation, scientists and drug development professionals can effectively harness the synthetic utility of this valuable compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 16606-61-4: 2,4-Dichlororesorcinol | CymitQuimica [cymitquimica.com]
- 2. 2,4-Dichlororesorcinol | C6H4Cl2O2 | CID 177760 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,5-Dichlorobenzene-1,3-diol | C6H4Cl2O2 | CID 18412943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,4-Dichlorophenol | C6H4Cl2O | CID 8449 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. lup.lub.lu.se [lup.lub.lu.se]
- 6. mdpi.com [mdpi.com]
- 7. An Accurate Approach for Computational pKa Determination of Phenolic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Buy 2,4-Dichlorobenzene-1,3-diol | 16606-61-4 [smolecule.com]
- To cite this document: BenchChem. [physicochemical properties of 2,4-Dichlorobenzene-1,3-diol]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b097733#physicochemical-properties-of-2-4-dichlorobenzene-1-3-diol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com